molecular formula C7H4BrIO2 B079514 4-Bromo-3-iodobenzoic acid CAS No. 42860-06-0

4-Bromo-3-iodobenzoic acid

Cat. No. B079514
CAS RN: 42860-06-0
M. Wt: 326.91 g/mol
InChI Key: VRRRMWPFDXNFBX-UHFFFAOYSA-N
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Description

4-Bromo-3-iodobenzoic acid is a polysubstituted aromatic carboxylic acid. It is an important compound in the field of organic chemistry, particularly in the study of molecular recognition and the synthesis of complex molecules.

Synthesis Analysis

The synthesis of similar compounds, like 4-hydroxy-5-iodo-2,3-dimethoxy-6-methylbenzoic acid and 5-bromo-4-hydroxy-2,3-dimethoxy-6-methylbenzoic acid, has been achieved on a preparative scale from readily available precursors. These syntheses are notable for not requiring chromatographic separation (Laak & Scharf, 1989).

Molecular Structure Analysis

The molecular structure of compounds like 4-bromo-3,5-dihydroxybenzoic acid has been studied in detail. These studies often involve analysis through single-crystal X-ray diffraction, demonstrating how molecular recognition occurs through hydrogen bonding and other interactions (Varughese & Pedireddi, 2006).

Chemical Reactions and Properties

Research has shown that similar compounds, such as 4-bromo-3,5-dihydroxybenzoic acid, participate in various chemical reactions. These reactions can involve aromatic nucleophilic substitution and other complex transformations, highlighting the reactivity of the bromo and iodo substituents in these compounds (Guerrera et al., 1995).

Physical Properties Analysis

The physical properties of 4-bromo-3-iodobenzoic acid and related compounds have been explored, with particular attention to their crystalline structures. Studies have revealed how these structures are influenced by intermolecular interactions, such as halogen bonding and van der Waals forces (Pigge et al., 2006).

Chemical Properties Analysis

The chemical properties of 4-bromo-3-iodobenzoic acid are closely linked to its functional groups and molecular structure. For instance, the presence of halogen atoms in the molecule contributes to its unique reactivity patterns in various chemical reactions. Studies on similar compounds, such as 4-iodobenzoic acid, provide insights into the effects of these halogen atoms on molecular reactivity and interaction (Nygren et al., 2005).

Scientific Research Applications

  • Catalyst-Free Reactions in Organic Synthesis : 4-Bromo-3-iodobenzoic acid is used in catalyst-free P-C coupling reactions with secondary phosphine oxides under microwave irradiation in water. This method yields phosphinoylbenzoic acids, which are then converted to ethyl esters (Jablonkai & Keglevich, 2015).

  • Environmental Biodegradation Studies : The compound participates in microbial degradation processes. Alcaligenes denitrificans NTB-1, a microorganism, can utilize 4-bromo- and 4-iodobenzoate as a carbon and energy source, converting them into less harmful substances (van den Tweel, Kok & de Bont, 1987).

  • Pharmaceutical and Antibiotic Synthesis : In the synthesis of calichemicin antibiotics, derivatives of 4-Bromo-3-iodobenzoic acid, such as 4-hydroxy-5-iodo-2,3-dimethoxy-6-methylbenzoic acid, are utilized, demonstrating its role in complex pharmaceutical synthesis (Laak & Scharf, 1989).

  • Thermodynamic Properties : The thermodynamic properties of 4-Bromo-3-iodobenzoic acid have been studied for their relevance in various chemical processes. Research includes investigations into the sublimation, fusion, vaporization, and solubility of halogenated benzoic acids, aiding in understanding their behavior in different states and applications (Tan & Sabbah, 1994).

  • Coordination Chemistry : The compound is used in the assembly of coordination polymers, as in the case of uranyl coordination polymers. Such materials have potential applications in luminescent materials and catalysis (Kalaj, Carter & Cahill, 2017).

  • Antifungal Properties : Certain derivatives of 4-Bromo-3-iodobenzoic acid, like bromo- and iodo-3,5-dinitrobenzoates, have shown considerable antifungal activity, suggesting its potential in developing new antifungal agents (Lehtonen, Summers & Carter, 1972).

  • Material Science : In the field of organic electronics, 4-Bromo-3-iodobenzoic acid derivatives are used to improve the conductivity of materials like PEDOT:PSS, which are crucial for the development of high-efficiency organic solar cells (Tan, Zhou, Ji, Huang & Chen, 2016).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, H335 which indicate that it causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-bromo-3-iodobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrIO2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRRRMWPFDXNFBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30470318
Record name 4-Bromo-3-iodobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30470318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3-iodobenzoic acid

CAS RN

42860-06-0
Record name 4-Bromo-3-iodobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42860-06-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-3-iodobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30470318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
HH Hodgson, HG Beard - Journal of the Chemical Society (Resumed), 1927 - pubs.rsc.org
The preparation of a mononitro-derivative of p-aminobenzaldehyde was patented by Kalle and Co.(DR-P. 89244), but Walther and Bretschneider (J. pr. Chem., 1898, 57, 535) were …
Number of citations: 8 pubs.rsc.org
S Djurdjevic, F Yang, JR Green - The Journal of Organic …, 2010 - ACS Publications
… To a solution of 4-bromo-3-iodobenzoic acid (1.3227 g, 3.68 mmol) in methanol (40 mL) was added H 2 SO 4 (10 drops). The mixture was heated to reflux for 12 h. Following a …
Number of citations: 61 pubs.acs.org
X Cui - 2013 - search.proquest.com
Graphene nanostructures or finite sized graphene molecules exhibit tunable band gaps depending on their sizes, shapes and edge structures, which make them promising materials in …
Number of citations: 1 search.proquest.com
S Kundu, VK Pillai - Physical Sciences Reviews, 2019 - degruyter.com
Conventional inorganic semiconductor quantum dots (QDs) have numerous applications ranging from energy harvesting to optoelectronic and bio-sensing devices primarily due to their …
Number of citations: 30 www.degruyter.com
H Lim - 2013 - search.proquest.com
… 4-bromo-3-iodobenzoic acid (1.9 g, 5.8 mmol), diphenylphosphoryl azide (1.9 g, 6.9 mmol), triethylamine (1.3 g, 13 mmol), and t-butanol (100 mL) were heated to reflux for 5 hours …
Number of citations: 2 search.proquest.com
F Golling - 2014 - pure.mpg.de
We live in a materials world, constantly thriving for and experiencing new and improved applications. To fuel and continue technological advances, the discovery, development and …
Number of citations: 5 pure.mpg.de
R Zhang, Z Ding - Journal of Analysis and Testing, 2018 - Springer
The emerging graphene quantum dots (GQDs) have gained tremendous attention for their enormous potential in biological applications, owing to their unique and tunable …
Number of citations: 34 link.springer.com

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